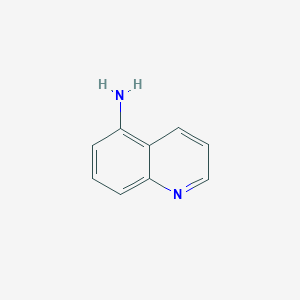










|
REACTION_CXSMILES
|
N[C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][CH:6]=[N:7]2.N([O-])=O.[Na+].C(OCC)(=O)C.C(OCC)C.C1(C)C(C)=CC=CC=1.[H+].[B-](F)(F)(F)[F:37]>>[F:37][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][CH:6]=[N:7]2 |f:1.2,3.4,6.7|
|


|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C2C=CC=NC2=CC=C1
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
[H+].[B-](F)(F)(F)F
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
ethyl acetate diethyl ether
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC.C(C)OCC
|
|
Name
|
solid
|
|
Quantity
|
82.5 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
reactant
|
|
Smiles
|
C=1(C(=CC=CC1)C)C
|


|
Type
|
CUSTOM
|
|
Details
|
This was stirred for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
FILTRATION
|
|
Details
|
The resulting suspension was filtered
|
|
Type
|
CUSTOM
|
|
Details
|
the solid dried
|
|
Type
|
STIRRING
|
|
Details
|
stirred for 2 hours
|
|
Duration
|
2 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
|
Type
|
CUSTOM
|
|
Details
|
The xylene was decanted off
|
|
Type
|
DISSOLUTION
|
|
Details
|
the residue dissolved in 1N hydrochloric acid (600 mL)
|
|
Type
|
EXTRACTION
|
|
Details
|
After neutralization with sodium carbonate, the mixture was extracted with ethyl acetate (10×500 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The extracts were dried over sodium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
the volatiles removed under reduced pressure
|
|
Type
|
WASH
|
|
Details
|
eluting with 10-20% diethyl ether in hexanes
|
|
Type
|
ADDITION
|
|
Details
|
Fractions containing product
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C2C=CC=NC2=CC=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 28.1 g | |
| YIELD: PERCENTYIELD | 55% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |